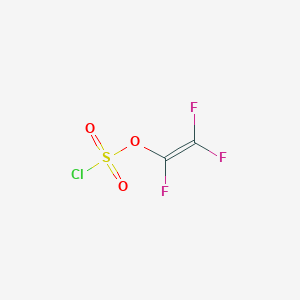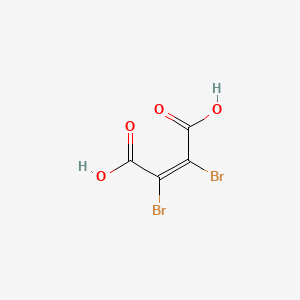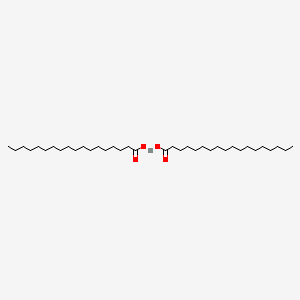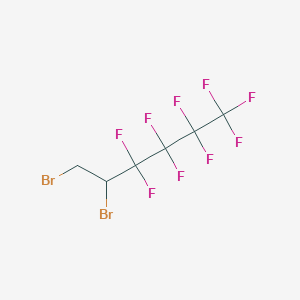
1-Chlorosulfonyloxy-1,2,2-trifluoroethene
Descripción general
Descripción
1-Chlorosulfonyloxy-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C₂ClF₃O₃S. The compound is characterized by its high density (1.788 g/cm³) and boiling point (112.6ºC at 760 mmHg) .
Métodos De Preparación
The synthesis of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene involves several steps, typically starting with the reaction of tetrafluoroethylene with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Análisis De Reacciones Químicas
1-Chlorosulfonyloxy-1,2,2-trifluoroethene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield simpler fluorinated compounds.
Addition Reactions: The double bond in the trifluoroethene moiety allows for addition reactions with various reagents.
Common reagents used in these reactions include hydrochloric acid, nitrosyl chloride, and phosphoryl trichloride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chlorosulfonyloxy-1,2,2-trifluoroethene has garnered significant attention in scientific research due to its versatility and unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chlorosulfonyloxy-1,2,2-trifluoroethene involves its interaction with molecular targets through its reactive functional groups. The chlorine and sulfonyloxy groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical and chemical effects. The trifluoroethene moiety contributes to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
1-Chlorosulfonyloxy-1,2,2-trifluoroethene can be compared with other fluorinated compounds such as:
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon with similar applications but different reactivity and environmental impact.
Chlorotrifluoroethylene: Another fluorinated compound used in polymer production and as a refrigerant.
The uniqueness of this compound lies in its specific functional groups and the combination of chlorine, sulfonyloxy, and trifluoroethene moieties, which confer distinct chemical properties and reactivity .
Propiedades
IUPAC Name |
1-chlorosulfonyloxy-1,2,2-trifluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O3S/c3-10(7,8)9-2(6)1(4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCODVGWFRZCRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380750 | |
| Record name | Trifluoroethenyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923-15-9 | |
| Record name | Trifluoroethenyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)
![4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde](/img/structure/B1596704.png)


![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
![Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-](/img/structure/B1596708.png)


